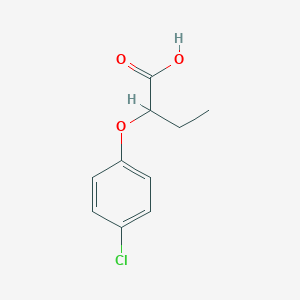

2-(4-Chlorophenoxy)butanoic acid

Descripción general

Descripción

Synthesis Analysis

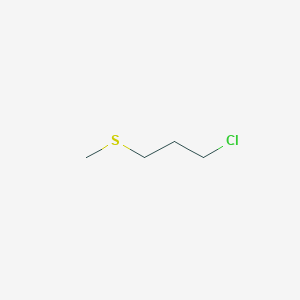

The synthesis of 2-(4-Chlorophenoxy)butanoic acid and related compounds involves complex reactions, including the formation of reactive intermediates. For instance, 2-Chloro-4-(methylthio)butanoic acid, a related compound, has been shown to form thietanium ions through internal displacement reactions, hinting at the complex synthetic pathways that might also be relevant for 2-(4-Chlorophenoxy)butanoic acid (Jolivette, Anders, & Kende, 1998).

Molecular Structure Analysis

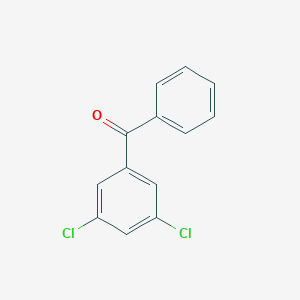

The molecular structure of compounds similar to 2-(4-Chlorophenoxy)butanoic acid has been characterized using various spectroscopic techniques. For example, molecular docking and vibrational studies on dichlorophenyl amino derivatives provide insights into the stability and electronic properties, which can be extrapolated to understand the structural aspects of 2-(4-Chlorophenoxy)butanoic acid (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Chemical Reactions and Properties

The reactivity of 2-(4-Chlorophenoxy)butanoic acid can be inferred from studies on similar chlorophenoxy compounds. For instance, the electrochemical preparation and reactions of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene show how chlorophenoxy derivatives undergo transformations, providing a glimpse into the chemical behavior of 2-(4-Chlorophenoxy)butanoic acid (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Physical Properties Analysis

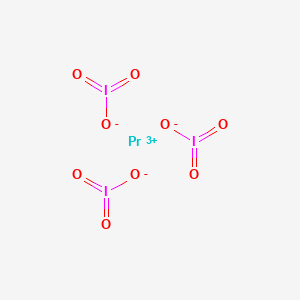

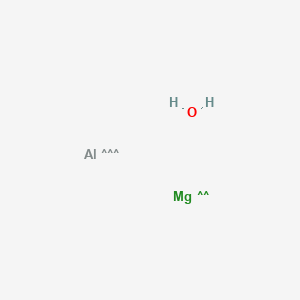

The physical properties of chlorophenoxy acids, including their solubility, melting points, and crystalline structure, have been studied. The crystal structures of phenoxybutanoic acids and their metal complexes, for example, provide valuable information on the solid-state characteristics of these compounds, which are relevant for understanding the physical properties of 2-(4-Chlorophenoxy)butanoic acid (Smith, Shariff, O'reilly, & Kennard, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and degradation pathways of chlorophenoxy acids, have been a subject of interest. Research on the high temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by the Fe3+/H2O2 system sheds light on the environmental stability and degradation mechanisms that could also apply to 2-(4-Chlorophenoxy)butanoic acid (Lee, Lee, & Yoon, 2003).

Aplicaciones Científicas De Investigación

Formation of Reactive Intermediates : 2-(4-Chlorophenoxy)butanoic acid is studied for its role in forming reactive intermediates. For instance, the formation of 1-methyl-2-thietaniumcarboxylic acid from 2-Chloro-4-(methylthio)butanoic acid, which is a direct-acting mutagen and suspected gastric carcinogen, indicates the intermediate formation of a reactive intermediate derived from acid that may be associated with observed mutagenicity (Jolivette, Kende, & Anders, 1998).

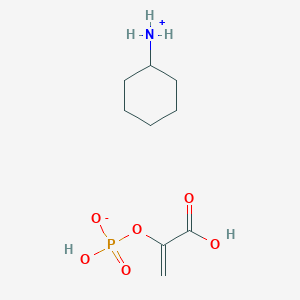

Analytical Determination in Environmental Samples : Techniques have been developed for the simultaneous determination of chlorophenoxy acid herbicides and their esters in soil and other environmental samples, indicating its relevance in environmental monitoring and agricultural studies. Capillary high-performance liquid chromatography (HPLC) with ultraviolet detection is used, suggesting its importance in analytical chemistry and environmental toxicology (Rosales-Conrado et al., 2002).

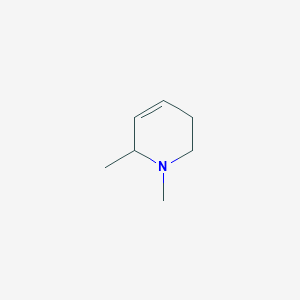

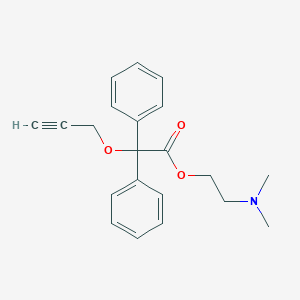

Role in Synthetic Ion Channels : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, which is closely related to 2-(4-Chlorophenoxy)butanoic acid, has been used as a photolabile protecting group to demonstrate optical gating of synthetic ion channels. This application is significant in the field of nanotechnology and materials science, indicating potential for controlled release and sensing applications (Ali et al., 2012).

Complex Formation for Structural Studies : The compound is also used in forming complexes with metals, which are then analyzed using X-ray diffraction techniques. Such studies are fundamental in understanding molecular structures and have implications in various fields, including materials science and inorganic chemistry (Smith et al., 1989).

Pharmacological Importance and Molecular Docking Studies : Docking studies reveal that derivatives of butanoic acid, such as 2-(4-Chlorophenoxy)butanoic acid, have significant roles in bonding and could inhibit Placenta growth factor (PIGF-1), indicating their potential in medical and pharmacological research (Vanasundari et al., 2018).

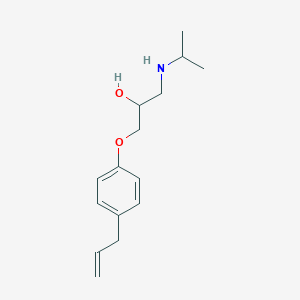

Reversible Enantioselectivity in Enzymatic Reactions : The compound's enantiomers show different effects on enzymatic reactions, indicating its importance in the study of stereochemistry and pharmaceuticals. For instance, 2-(4-chlorophenoxy) propionic acid and its analogs have shown reversed enantioselectivity in different reaction media when esterified by lipase from Candida cylindracea (Wu, Chu, & Wang, 1991).

Environmental Impact and Degradation : Studies on the oxidative degradation of chlorophenoxyalkanoic acid herbicides by catalysts like ZrO2-acetylacetonate hybrid without light irradiation indicate its relevance in environmental chemistry and pollution control. Such research helps in understanding the degradation pathways and developing methods for the removal of such contaminants from the environment (Sannino et al., 2015).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJKAKCQVUWNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908198 | |

| Record name | 2-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)butanoic acid | |

CAS RN |

10310-19-7 | |

| Record name | 2-(4-Chlorophenoxy)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the stereochemistry of 2-(4-Chlorophenoxy)butanoic acid in terms of its biological activity?

A1: Research indicates that the (R)-enantiomer of 2-(4-Chlorophenoxy)butanoic acid exhibits greater potency in inhibiting prostaglandin-dependent human platelet aggregation and serotonin secretion induced by ADP compared to its (S)-enantiomer. This difference in activity highlights the importance of stereochemistry in drug development and suggests that the (R)-enantiomer might be a more promising candidate for further investigation as an antiplatelet agent.

Q2: Can you describe a method for synthesizing enantiomerically pure 2-(4-Chlorophenoxy)butanoic acid?

A2: One method for obtaining enantiomerically pure 2-(4-Chlorophenoxy)butanoic acid utilizes a dynamic kinetic resolution approach. Racemic α-bromobutanoic acid is first converted to esters containing amides of (S)-lactic acid as chiral auxiliaries. Subsequently, a nucleophilic substitution reaction with 4-chlorophenoxide displaces the bromine atom with high diastereoselectivity. Hydrolysis of the resulting ester yields the desired (R)-enantiomer of 2-(4-Chlorophenoxy)butanoic acid. This synthetic route highlights the utility of chiral auxiliaries in achieving enantioselective synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)